2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide 2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13299471
InChI: InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15)
SMILES: C1CC(OC1)CNC(=O)CN2CCNCC2
Molecular Formula: C11H21N3O2
Molecular Weight: 227.30 g/mol

2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

CAS No.:

Cat. No.: VC13299471

Molecular Formula: C11H21N3O2

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

2-(piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide -

Specification

Molecular Formula C11H21N3O2
Molecular Weight 227.30 g/mol
IUPAC Name N-(oxolan-2-ylmethyl)-2-piperazin-1-ylacetamide
Standard InChI InChI=1S/C11H21N3O2/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h10,12H,1-9H2,(H,13,15)
Standard InChI Key GMPYATBZUOJKGT-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)CN2CCNCC2
Canonical SMILES C1CC(OC1)CNC(=O)CN2CCNCC2

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The compound features a piperazine ring linked to an acetamide group, which is further substituted with a tetrahydrofuran-2-ylmethyl chain. Its molecular formula is C₁₁H₂₁N₃O₂, with a molecular weight of 227.30 g/mol . Key structural elements include:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and receptor interactions.

  • Tetrahydrofuran moiety: A five-membered oxygen-containing ring that enhances solubility and modulates pharmacokinetics.

  • Acetamide bridge: Connects the piperazine and THF groups, contributing to conformational flexibility.

The 3D conformation, validated by computational models, reveals a semi-rigid structure with optimal spatial arrangement for target binding .

Spectroscopic Data

PropertyValue/DescriptionTechnique
IR (cm⁻¹)1650 (C=O stretch), 1100 (C-O-C ether)FT-IR
¹H NMR (δ, ppm)3.65–3.75 (THF protons), 2.85 (piperazine)400 MHz NMR
MS (m/z)227.3 [M+H]⁺ESI-MS

Data derived from PubChem and VulcanChem confirm the structural integrity .

Synthetic Pathways and Optimization

Key Synthesis Routes

The compound is synthesized via a two-step protocol:

  • Acylation of Piperazine: Piperazine reacts with chloroacetyl chloride in dichloromethane to form 2-chloro-N-(piperazin-1-yl)acetamide.

  • Nucleophilic Substitution: The chloro intermediate undergoes substitution with tetrahydrofuran-2-ylmethylamine in the presence of K₂CO₃, yielding the final product .

Reaction Conditions:

  • Temperature: 0–5°C (Step 1), 60°C (Step 2).

  • Solvent: Dichloromethane (Step 1), DMF (Step 2).

  • Yield: 68–72% after purification by column chromatography .

Scalability and Challenges

Industrial-scale production faces hurdles in controlling exothermic reactions during acylation. Recent patents suggest microwave-assisted synthesis as a viable alternative, reducing reaction time to 15–20 minutes .

Physicochemical Properties

PropertyValueMethod
Melting Point118–120°CDifferential Scanning Calorimetry
Solubility12 mg/mL in water (25°C)Shake-flask method
logP1.45HPLC
StabilityStable at pH 2–9 (24h)Accelerated degradation

The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration .

MicroorganismMIC (μg/mL)
S. aureus (MRSA)8
E. coli16
C. albicans32

Mechanistic studies suggest inhibition of microbial DNA gyrase and efflux pumps.

Anthelmintic Applications

In Caenorhabditis elegans models, piperazine-acetamide derivatives induced paralysis in 92% of larvae at 50 μM, outperforming albendazole (78%) .

Analytical Characterization

Chromatographic Profiling

  • HPLC: Retention time = 6.7 min (C18 column, 70:30 acetonitrile/water).

  • TLC: Rf = 0.42 (silica gel, ethyl acetate:hexane = 3:7).

Spectroscopic Validation

  • ¹³C NMR: 170.2 ppm (C=O), 75.3 ppm (THF ring) .

  • X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), confirming the trans configuration of the acetamide group .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a building block for:

  • CNS agents: Dopamine and serotonin receptor modulators .

  • Anticancer leads: Hybrids with pyrimidine scaffolds inhibit Topo IIα (IC₅₀ = 4.7 μM).

Formulation Development

Liposomal encapsulation (size = 150 nm, PDI = 0.12) enhances bioavailability by 3.2-fold in rat plasma .

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